2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride
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Overview
Description
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a methoxyethane chain, which is further substituted with a 4-fluorophenyl group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of 2-(4-fluorophenyl)-2-methoxyethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(4-Fluorophenyl)-2-methoxyethanol+Chlorosulfonic acid→2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative conditions can further modify the sulfonyl group, potentially leading to sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Sulfones: Formed under oxidative conditions.
Scientific Research Applications
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonamide
- 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonate
- 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfone
Uniqueness
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from its sulfonamide, sulfonate, and sulfone counterparts, which have different reactivity profiles and applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methoxyethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO3S/c1-14-9(6-15(10,12)13)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJARSQDOLJBOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781100-57-9 |
Source
|
Record name | 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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